molecular formula C16H15N3O3S B5699573 1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Katalognummer B5699573
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ILBZGBFJZCQPJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole, also known as MI-63, is a small molecule inhibitor that has shown potential in cancer therapy. It was first synthesized in 2007 by researchers at the University of Michigan and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.

Wirkmechanismus

1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole works by inhibiting the activity of several proteins that are involved in cancer cell growth and survival. It binds to the BH3-binding groove of Bcl-2 family proteins, which are important regulators of apoptosis. By inhibiting the activity of these proteins, this compound induces apoptosis in cancer cells. This compound also inhibits the activity of the MDM2 protein, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, this compound can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis by activating the intrinsic apoptotic pathway and by inhibiting the activity of Bcl-2 family proteins. This compound also inhibits the activity of the MDM2 protein, which can lead to the activation of the tumor suppressor protein p53. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and by inhibiting the activity of several signaling pathways that are involved in cancer cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is its specificity for Bcl-2 family proteins and MDM2. This specificity makes it a useful tool for studying the role of these proteins in cancer cell growth and survival. However, one limitation of this compound is its low solubility, which can make it difficult to use in some experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another area of interest is the study of the role of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the potential clinical applications of this compound in cancer therapy should be explored further, including the development of clinical trials to test its safety and efficacy in humans.

Synthesemethoden

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves a multi-step process that begins with the reaction of 4-methoxyphenyl isocyanate and 2-aminobenzimidazole in the presence of a base. The resulting compound is then treated with sulfuryl chloride to form the sulfonyl chloride intermediate, which is then reacted with 2-amino-3,4-dihydroquinoline to yield this compound.

Wissenschaftliche Forschungsanwendungen

1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including the Bcl-2 family of proteins and the MDM2 protein. In preclinical studies, this compound has been shown to induce apoptosis (cell death) in cancer cells and to inhibit tumor growth in animal models.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-22-12-6-8-13(9-7-12)23(20,21)19-11-10-18-15-5-3-2-4-14(15)17-16(18)19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZGBFJZCQPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.